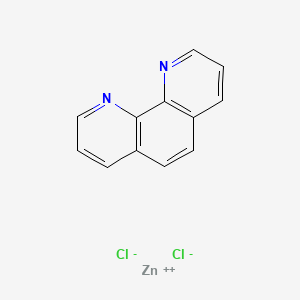

Zinc, dichloro(1,10-phenanthroline)-

説明

Zinc, dichloro(1,10-phenanthroline)- (chemical formula: [ZnCl₂(C₁₂H₈N₂)]) is a coordination complex where a zinc(II) ion is chelated by a bidentate 1,10-phenanthroline (phen) ligand and two chloride ions. The crystal structure reveals a distorted tetrahedral geometry, with Zn–N bond distances of ~2.06–2.09 Å and Zn–Cl bond lengths of ~2.20–2.22 Å . This complex exhibits applications in modulating biological processes (e.g., syndecan-4 synthesis in endothelial cells) and serves as a model for studying d¹⁰-metal electronic effects in luminescence and catalysis .

特性

CAS番号 |

14049-94-6 |

|---|---|

分子式 |

C12H8Cl2N2Zn |

分子量 |

316.5 g/mol |

IUPAC名 |

zinc;1,10-phenanthroline;dichloride |

InChI |

InChI=1S/C12H8N2.2ClH.Zn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |

InChIキー |

CXONNWOFFVKDLI-UHFFFAOYSA-L |

正規SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Zn+2] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of zinc, dichloro(1,10-phenanthroline)- typically involves the reaction of zinc chloride with 1,10-phenanthroline in an appropriate solvent. The reaction is usually carried out at room temperature, and the product is isolated by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves mixing zinc chloride with 1,10-phenanthroline in a solvent such as acetonitrile, followed by heating and recrystallization to obtain the pure compound .

化学反応の分析

Types of Reactions:

Coordination Reactions: Zinc, dichloro(1,10-phenanthroline)- can form coordination complexes with various ligands.

Substitution Reactions: The chlorine atoms in the compound can be substituted by other ligands under appropriate conditions.

Common Reagents and Conditions:

Reagents: Common reagents include zinc chloride, 1,10-phenanthroline, and solvents like acetonitrile or toluene.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products:

Coordination Complexes: Formation of new coordination complexes with different ligands.

Substituted Complexes: Products where chlorine atoms are replaced by other ligands.

科学的研究の応用

Chemistry:

Biology:

Cytotoxicity Studies: The compound has been studied for its cytotoxic effects on vascular endothelial cells.

Medicine:

Anticancer Research: Zinc complexes with 1,10-phenanthroline have shown potential as anticancer agents.

Industry:

作用機序

The mechanism of action of zinc, dichloro(1,10-phenanthroline)- involves the chelation of zinc ions by the 1,10-phenanthroline ligand. This chelation can inhibit metallopeptidases by removing the metal ion required for their catalytic activity, leaving an inactive enzyme . The compound primarily targets zinc metallopeptidases, with a lower affinity for calcium .

類似化合物との比較

Data Tables

Table 1: Structural Parameters of Selected Complexes

Table 2: Functional Comparisons

Q & A

Basic: What synthetic methodologies are recommended for preparing dichloro(1,10-phenanthroline)zinc(II) complexes?

Answer:

The synthesis typically involves reacting stoichiometric equivalents of zinc dichloride with 1,10-phenanthroline derivatives in polar solvents like methanol. For example, 2,9-dimethoxy-1,10-phenanthroline reacts with ZnCl₂ in methanol under ambient conditions, followed by slow evaporation to yield colorless block crystals (45% yield) after 7 days . Key considerations include ligand purity (>99.99% for metal precursors) and solvent selection to promote crystallization. X-ray diffraction confirms tetrahedral coordination geometry (Zn–N: 2.06–2.09 Å; Zn–Cl: 2.20–2.22 Å) .

Advanced: How do substituents on the 1,10-phenanthroline ligand influence the coordination geometry and photophysical properties of zinc complexes?

Answer:

Substituents like methoxy groups at the 2,9-positions alter steric and electronic properties, affecting π-π stacking and luminescence. For instance, 2,9-dimethoxy-1,10-phenanthroline forms a distorted tetrahedral geometry with Zn(II), with methoxy groups nearly coplanar to the phenanthroline ring (deviation: ~0.08 Å). This enhances π-π interactions (centroid distance: 3.79 Å) and may shift emission spectra due to ligand-centered transitions . Compare with unsubstituted phenanthroline to isolate substituent effects.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing these complexes?

Answer:

- X-ray crystallography : Resolves coordination geometry (e.g., Zn–Cl bond lengths, Cl–Zn–N angles) .

- UV-Vis spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands (e.g., absorption at ~270 nm for phenanthroline derivatives) .

- Luminescence spectroscopy : Detects emission peaks linked to π-π* transitions in substituted ligands .

- Elemental analysis : Validates stoichiometry (e.g., C, H, N content) .

Advanced: How can researchers address contradictions in reported crystal structures or spectroscopic data?

Answer:

Contradictions may arise from solvent effects, counterions, or ligand derivatization. For example:

- Coordination geometry : Compare Zn–Cl bond lengths across studies. In [Zn(C₁₂H₆N₂O₂)₃][ClO₄]₂, Zn–N distances (2.06–2.09 Å) differ from other complexes due to perchlorate counterion interactions .

- Luminescence data : Ensure consistent excitation wavelengths and solvent polarity when comparing emission profiles. Artifacts from π-π stacking (e.g., quenching in aggregated states) must be ruled out .

Basic: What role does 1,10-phenanthroline play in stabilizing zinc complexes?

Answer:

1,10-Phenanthroline acts as a bidentate ligand, forming a rigid chelate structure with Zn(II). The ligand’s aromatic system enhances stability through π-π stacking and hydrophobic interactions. In aqueous media, the complex resists hydrolysis due to strong Zn–N bonding (bond dissociation energy ~200 kJ/mol) .

Advanced: What strategies enhance the antitumor activity of zinc phenanthroline complexes?

Answer:

- Ternary complexes : Combine Zn-phenanthroline with bioactive ligands like curcumin. For example, curcumin-phenanthroline-zinc complexes show improved cytotoxicity against HePG2 cells compared to individual components .

- Functionalization : Introduce electron-withdrawing groups (e.g., bromo, chloro) at 2,9-positions to modulate redox activity and DNA binding .

Basic: How do reaction conditions (temperature, solvent) impact complex purity and yield?

Answer:

- Temperature : Crystallization at 273 K yields higher-purity monoclinic crystals (space group P12₁/n) .

- Solvent : Methanol promotes slow crystallization, while DMSO may disrupt ligand coordination .

Advanced: What computational methods predict the supramolecular assembly of zinc phenanthroline complexes?

Answer:

Density Functional Theory (DFT) calculates intermolecular interactions (e.g., van der Waals forces, π-π stacking). For [Zn(C₁₂H₆N₂O₂)₃][ClO₄]₂, simulations align with experimental packing diagrams, showing 3D networks stabilized by ClO₄⁻ counterions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。